molecular formula C18H14FN3O2 B14263700 N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 183321-78-0

N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B14263700
CAS No.: 183321-78-0
M. Wt: 323.3 g/mol
InChI Key: UEKLAZGZLXRYAO-UHFFFAOYSA-N
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Description

N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 101) is a synthetic quinazoline derivative characterized by a 3-ethynyl-4-fluorophenyl substituent at the 4-amino position and methoxy groups at the 6- and 7-positions of the quinazoline core. This compound was synthesized with a 91% yield and >98% purity, demonstrating efficient synthetic accessibility . Its structural uniqueness lies in the ethynyl group, which distinguishes it from halogenated analogs (e.g., chloro, bromo) commonly explored in kinase inhibitors.

Properties

CAS No.

183321-78-0

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H14FN3O2/c1-4-11-7-12(5-6-14(11)19)22-18-13-8-16(23-2)17(24-3)9-15(13)20-10-21-18/h1,5-10H,2-3H3,(H,20,21,22)

InChI Key

UEKLAZGZLXRYAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)C#C)OC

Origin of Product

United States

Preparation Methods

Benzoxazinone Intermediate Formation

Reaction of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride yields 2-acetamido-4,5-dimethoxybenzoic acid , which cyclizes in PPA to form the benzoxazinone core. The choice of anhydride (e.g., propionic or benzoyl) influences the substituent at position 2 of the benzoxazinone, with longer carbon chains reducing reactivity.

Oxygen-to-Nitrogen Replacement

The benzoxazinone’s oxygen atom is replaced via nucleophilic attack by amines. For example, heating 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one with glycine or β-alanine in glacial acetic acid and dimethylformamide (DMF) yields 6,7-dimethoxyquinazolin-4(3H)-one . Chlorination of this product using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) generates 4-chloro-6,7-dimethoxyquinazoline , a key intermediate for further functionalization.

Synthesis of 3-Ethynyl-4-fluoroaniline

The aromatic amine component, 3-ethynyl-4-fluoroaniline , requires multi-step synthesis. A plausible route involves:

Halogenation and Sonogashira Coupling

Starting with 4-fluoroaniline , protection of the amine (e.g., acetylation) prevents undesired reactivity during iodination. Electrophilic iodination at the meta-position generates 3-iodo-4-fluoroacetanilide , which undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide. Deprotection with hydrochloric acid yields 3-ethynyl-4-fluoroaniline (Scheme 2).

Nucleophilic Aromatic Substitution (SNAr)

The final step couples 4-chloro-6,7-dimethoxyquinazoline with 3-ethynyl-4-fluoroaniline via SNAr. This reaction is facilitated by the electron-deficient nature of the quinazoline ring, despite the electron-donating methoxy groups.

Reaction Conditions

  • Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance nucleophilicity.
  • Base : Sodium tert-butoxide or potassium carbonate deprotonates the amine, accelerating substitution.
  • Temperature : Heating to 90–100°C ensures completion within 5–10 hours.

Example Protocol :
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv), 3-ethynyl-4-fluoroaniline (3.0 equiv), and sodium tert-butoxide (3.0 equiv) in DMSO is heated at 95°C under nitrogen. Monitoring by TLC confirms consumption of the starting material. Purification via column chromatography yields the target compound in 34–45% yield.

Alternative Synthetic Strategies

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed amination offers an alternative. Using Pd₂(dba)₃ and Xantphos as ligands, the reaction proceeds at lower temperatures (80–100°C) in toluene, achieving comparable yields (40–50%).

One-Pot Cyclization-Amination

Integration of quinazoline formation and amination in a single pot reduces purification steps. For instance, cyclizing 2-acetamido-4,5-dimethoxybenzoic acid with formamidine hydrochloride at 210°C directly generates the quinazoline core, which is subsequently aminated.

Optimization and Challenges

Yield Improvement

  • Stoichiometry : A 1:3 molar ratio of quinazoline chloride to amine maximizes conversion.
  • Catalysts : Adding catalytic DMF (0.5 mL) accelerates SNAr by stabilizing transition states.

Side Reactions

  • Ethynyl Group Stability : Sonogashira-derived ethynyl groups may undergo Glaser coupling under basic conditions. Strict temperature control and inert atmospheres mitigate this.
  • Regioselectivity : Competing substitution at position 2 of quinazoline is avoided by steric hindrance from methoxy groups.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Reference
SNAr in DMSO 95°C, NaOtBu, 10 h 34–45 98
Buchwald-Hartwig 80°C, Pd₂(dba)₃, Xantphos, 12 h 40–50 95
One-Pot 210°C, formamidine HCl, 6 h 28–35 90

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinazoline derivatives often vary in their aniline ring substituents, which critically influence biological activity and toxicity. Key analogs include:

Compound Name Substituents (Position on Phenyl Ring) Core Structure Modifications
Target Compound (101) 3-Ethynyl, 4-F 6,7-Dimethoxyquinazoline
DW-8 (N-(3-Cl-4-F-phenyl) analog) 3-Chloro, 4-F 6,7-Dimethoxyquinazoline
AG1478 (TKI-Cl) 3-Chloro 6,7-Dimethoxyquinazoline
Erlotinib 3-Ethynyl (with additional side chain) 6,7-Dimethoxyquinazoline

Key Observations :

  • Ethynyl vs. Halogen Substitutents : The ethynyl group in Compound 101 introduces steric and electronic differences compared to halogens (Cl, Br) in DW-8 and AG1476. Ethynyl’s linear geometry and π-bonding capacity may alter binding interactions with kinase ATP pockets .
  • Fluorine at 4-Position: The 4-fluoro substituent in Compound 101 and DW-8 enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Antiproliferative Activity

DW-8 (3-Cl-4-F analog) demonstrated potent activity in colorectal cancer (CRC) cell lines:

  • IC50 Values: 5.80 ± 0.92 µM (HT29), 6.15 ± 0.37 µM (SW620), with a selectivity index >2 in non-cancerous cells .
  • Mechanism : Induces G2/M cell cycle arrest, intrinsic apoptosis via caspase-9/3/7 activation, and ROS overproduction .

Ethynyl’s electron-withdrawing effects may enhance ATP-binding pocket interactions compared to halogens .

AG1478 (TKI-Cl) : A well-characterized EGFR inhibitor (IC50 ~ 20 nM) with clinical relevance. The 3-Cl substituent is critical for EGFR affinity .

Toxicity Profiles

  • Compound 101 : Exhibited a cytotoxicity hazard index (CHI) of 0.41, comparable to erlotinib (CHI = 0.40). Methoxy groups at 6- and 7-positions are essential for minimizing toxicity, as their removal increases CHI .
  • DW-8: Demonstrated selectivity (>2-fold) for CRC over non-cancerous cells, suggesting favorable therapeutic windows .

Mechanistic Divergence

  • AG1478 : Primarily inhibits EGFR tyrosine kinase activity, a mechanism less emphasized in ethynyl-substituted compounds .
  • Compound 101 : Pending detailed studies, but its ethynyl group may favor alternative targets (e.g., HER2, VEGFR) or modulate ROS pathways differently than halogenated analogs .

Biological Activity

N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, commonly referred to as TKM01 or DW-8 in various studies, is a quinazoline derivative that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, including anticancer effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyDetails
Molecular FormulaC18H14FN3O2
Molecular Weight323.32 g/mol
CAS Number183321-78-0
Purity97%

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has shown significant efficacy against various cancer cell lines.

In vitro Studies

  • Cell Lines Tested :
    • Human colorectal cancer cell lines: HCT116, HT29, SW620.
    • Human breast cancer cell lines: BT-20.
  • Mechanism of Action :
    • Apoptosis Induction : TKM01 triggers intrinsic apoptosis pathways, characterized by increased levels of cleaved caspases (caspase-3, caspase-7) and cytochrome c release from mitochondria .
    • Cell Cycle Arrest : The compound induces G2 phase cell cycle arrest in cancer cells .
  • IC50 Values :
    • The IC50 values for TKM01 were determined using the MTT assay, showing potent cytotoxicity in the tested cell lines (exact values vary based on specific studies) .

In vivo Studies

In vivo studies using zebrafish larvae have demonstrated that TKM01 can reduce acetylcholinesterase (AChE) levels and lipid peroxidation while increasing antioxidant enzyme activities (superoxide dismutase and catalase) in models of Alzheimer's disease . This suggests potential neuroprotective effects alongside its anticancer properties.

Molecular Docking and Binding Affinity

Molecular docking studies have revealed that TKM01 exhibits a high binding affinity to amyloid-beta (Aβ) and AChEs, indicating its potential role in treating neurodegenerative diseases as well as its anticancer effects .

Case Studies

  • Study on Colorectal Cancer :
    • A detailed investigation into the effects of TKM01 on SW620 cells showed significant morphological changes and increased apoptosis markers compared to controls .
  • Neuroprotective Effects :
    • In a model induced by aluminum chloride to simulate Alzheimer's disease, TKM01 treatment led to decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), highlighting its dual action against both cancer and neurodegeneration .

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